Rhein-13C4 Rhein-13C4
Brand Name: Vulcanchem
CAS No.: 1189928-10-6
VCID: VC3262865
InChI: InChI=1S/C15H8O6/c16-9-3-1-2-7-11(9)14(19)12-8(13(7)18)4-6(15(20)21)5-10(12)17/h1-5,16-17H,(H,20,21)/i4+1,5+1,10+1,15+1
SMILES: C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O
Molecular Formula: C15H8O6
Molecular Weight: 288.19 g/mol

Rhein-13C4

CAS No.: 1189928-10-6

Cat. No.: VC3262865

Molecular Formula: C15H8O6

Molecular Weight: 288.19 g/mol

* For research use only. Not for human or veterinary use.

Rhein-13C4 - 1189928-10-6

Specification

CAS No. 1189928-10-6
Molecular Formula C15H8O6
Molecular Weight 288.19 g/mol
IUPAC Name 4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid
Standard InChI InChI=1S/C15H8O6/c16-9-3-1-2-7-11(9)14(19)12-8(13(7)18)4-6(15(20)21)5-10(12)17/h1-5,16-17H,(H,20,21)/i4+1,5+1,10+1,15+1
Standard InChI Key FCDLCPWAQCPTKC-AGPBJXDCSA-N
Isomeric SMILES C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)[13CH]=C([13CH]=[13C]3O)[13C](=O)O
SMILES C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O
Canonical SMILES C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O

Introduction

Chemical Properties and Structure

Molecular Identity and Classification

Rhein-13C4 belongs to the class of isotopically labeled anthraquinone derivatives. The compound maintains the core anthraquinone structure of rhein with strategic isotopic substitutions. Its chemical identity is characterized by the following properties:

ParameterValueSource
Chemical Name4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid-13C4
CAS Numbers1189928-10-6, 2971753-59-8
Molecular FormulaC11[13C4]H8O6
Molecular Weight288.2 g/mol
Purity Standard≥90%

Alternative Nomenclature

Rhein-13C4 is known by several alternative names in scientific and commercial literature:

  • Rheic Acid-13C4

  • 9,10-dihydro-4,5-dihydroxy-9,10-dioxo-2-anthracene-1,3,4-13C3-carboxylic acid-13C

  • 4,5-Dihydroxy-2-anthraquinonecarboxylic Acid-13C4

  • Chrysazin-3-carboxylic Acid-13C4

  • Monorhein-13C4

  • NSC 38629-13C4

  • Rhubarb Yellow-13C4

  • Diacerein Impurity C

This diversity in nomenclature reflects the compound's significance across different research domains and analytical applications.

Physical Properties and Formulation

Physical State and Appearance

Rhein-13C4 is supplied as a solid formulation for analytical use . The physical appearance resembles that of the parent compound rhein, which typically presents as yellow acicular crystals after sublimation .

Solubility Profile

The solubility characteristics of Rhein-13C4 are important considerations for analytical method development:

SolventSolubilityNotes
DMSOSolublePreferred solvent for stock solution preparation
WaterInsolubleConsistent with anthraquinone derivatives
Organic solventsVariableSimilar to rhein, with expected solubility in pyridine, limited solubility in alcohols

Analytical Applications

Primary Application as Internal Standard

The principal application of Rhein-13C4 is as an internal standard for the quantification of rhein through mass spectrometry-based analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

As an internal standard, Rhein-13C4 enables accurate quantification by compensating for:

  • Variations in sample preparation

  • Matrix effects

  • Instrument response fluctuations

  • Recovery losses during extraction procedures

Pharmaceutical Quality Control Applications

Rhein-13C4 serves essential functions in pharmaceutical development and quality control:

  • Analytical method development for rhein quantification

  • Method validation (AMV) procedures

  • Quality control (QC) applications during drug synthesis and formulation

  • Reference standard for traceability against pharmacopeial standards (United States Pharmacopeia or European Pharmacopoeia)

These applications underscore the compound's significance in ensuring regulatory compliance and quality assurance in pharmaceutical manufacturing.

Target Concentration1 mg quantity5 mg quantity10 mg quantity
1 mM3.4698 mL solvent17.3491 mL solvent34.6981 mL solvent
5 mM0.6940 mL solvent3.4698 mL solvent6.9396 mL solvent
10 mM0.3470 mL solvent1.7349 mL solvent3.4698 mL solvent

Table: Volume of solvent required to prepare Rhein-13C4 solutions at specified concentrations

Practical Considerations for Solution Preparation

Several practical considerations should be observed when preparing Rhein-13C4 solutions:

  • Select appropriate solvent based on the compound's solubility profile, with DMSO being the preferred option

  • For enhanced dissolution, heat the container to 37°C and employ ultrasonic bath agitation

  • Prepare individual aliquots to prevent degradation from repeated freeze-thaw cycles

  • For stock solutions, storage at -80°C extends stability to approximately 6 months, while storage at -20°C limits stability to approximately 1 month

These guidelines ensure the preparation of reliable standard solutions for analytical applications.

Research Context: Understanding the Parent Compound Rhein

Origin and Significance of Rhein

To fully appreciate the analytical importance of Rhein-13C4, it is essential to understand the significance of its parent compound:

Rhein (1,8-dihydroxy anthraquinone-3-carboxylic acid) is a bioactive anthraquinone derivative naturally occurring in plants of the genus Rheum (rhubarb) in the Polygonaceae family . It functions as:

  • An anti-inflammatory compound

  • The bioactive derivative of the prodrug diacerein

  • A compound with multiple therapeutic applications

The natural occurrence of rhein in medicinal plants has led to significant research interest in its quantification in botanical extracts, pharmaceutical formulations, and biological matrices, necessitating the development of Rhein-13C4 as an analytical standard.

Pharmacological Properties of Rhein

Understanding the pharmacological activities of rhein provides context for the analytical significance of Rhein-13C4:

Pharmacological ActivityMechanism/EffectConcentration/Potency
Anti-inflammatoryInhibition of IL-1β signaling and NF-κB pathwayActive at 10 μM
Enzyme inhibitionSuppression of matrix metalloproteases MMP-1 and MMP-13Active at 10 μM
Signaling pathway modulationInhibition of IKKβIC50 = 11.8 μM
ImmunomodulationReduction of iNOS and IL-6 expression in LPS-stimulated macrophagesDemonstrated effect
Paradoxical effectIncrease in TNF-α, IL-1β, and HMBG1 expressionObserved response
Anti-fibroticEfficacy against pancreatic fibrosis and chronic pancreatitisDemonstrated in models
Anti-apoptoticProtection against hyperglycemia-induced pancreatic β-cell apoptosisDemonstrated in models
Anti-angiogenicInhibition of angiogenesis in breast cancer cells under normoxic and hypoxic conditionsDemonstrated activity

Table: Pharmacological activities of rhein, the parent compound of Rhein-13C4

These diverse pharmacological activities underscore the importance of accurate quantification methods for rhein in various research and clinical contexts, highlighting the value of Rhein-13C4 as an analytical standard.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator